4-(Methylthio)phenyl phenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylsulfanylphenyl) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-18-13-9-7-12(8-10-13)17-14(16)15-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHBGRBYTOBTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347910 | |
| Record name | 4-(Methylsulfanyl)phenyl phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92199-84-3 | |
| Record name | 4-(Methylsulfanyl)phenyl phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(METHYLTHIO)PHENYL CARBANILATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Development of Novel Synthetic Routes and Strategies
The pursuit of efficient, selective, and sustainable methods for synthesizing 4-(Methylthio)phenyl phenylcarbamate and its analogues is an ongoing endeavor. Research has moved beyond traditional methods, which often rely on hazardous reagents like phosgene (B1210022), towards more sophisticated and safer strategies.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like aryl carbamates. Several MCRs have been developed for the general synthesis of aryl carbamates and could be adapted for the specific synthesis of this compound.
One prominent approach involves the palladium-catalyzed four-component carbonylative coupling of an aryl halide, potassium cyanate (B1221674), and an alcohol. nih.govacs.org This method allows for the assembly of acyl carbamates under mild conditions. A plausible adaptation for the target molecule could involve the coupling of aniline (B41778), a carbonyl source like carbon monoxide, and 4-(methylthio)phenol (B156131).
Another strategy is the copper-catalyzed three-component coupling of aryl halides, potassium cyanate, and alcohols. researchgate.net This reaction proceeds at moderate temperatures and provides a direct route to various aryl carbamates. For the synthesis of this compound, this could involve reacting phenyl halide with potassium cyanate in the presence of 4-(methylthio)phenol.
| Strategy | Key Reactants | Catalyst System | Key Advantages | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Four-Component Coupling | Aryl Halide, Potassium Cyanate, Alcohol, Carbon Monoxide | Palladium complex | Mild conditions, good to excellent yields, uses near-stoichiometric CO. | nih.govacs.org |
| Copper-Catalyzed Three-Component Coupling | Aryl Halide, Potassium Cyanate, Alcohol | CuI / Ligand | Good functional group tolerance, applicable to diverse aryl halides. | researchgate.net |
| Transition-Metal-Free Three-Component Annulation | Diaryliodonium Salt, Amine, Carbon Disulfide | None (Metal-free) | Mild, ambient conditions; avoids transition metals; broad substrate scope. | acs.org |
The introduction of chirality into molecules can profoundly influence their biological and chemical properties. Stereoselective synthesis of analogues of this compound can be achieved through various modern asymmetric methodologies. While specific examples for this exact molecule are not prominent, general strategies for chiral carbamate synthesis are well-established.
One such method is the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines, which provides access to axially chiral carbamates with high enantioselectivity. rsc.org This could be applied to generate atropisomeric analogues. Another approach involves the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates, which yields α-hydroxy amides with excellent diastereoselectivity. nih.gov By starting with chiral precursors, such as a resolved chiral aniline or a chiral derivative of 4-(methylthio)phenol, stereocenters can be incorporated into the final carbamate structure.
Furthermore, N-carbamate groups can themselves direct stereoselective transformations on adjacent parts of a molecule. For instance, a neighboring carbamate has been shown to assist in the diastereoselective synthesis of vicinal amino sulfides through a double SN2 process, which ensures retention of configuration at a chiral center. acs.orgnih.gov This principle could be exploited in the synthesis of more complex derivatives of the target compound where stereochemical control is crucial.
Adherence to green chemistry principles is increasingly important in chemical synthesis. For carbamates, a primary goal is the replacement of highly toxic phosgene and its derivatives. Carbon dioxide (CO2), being abundant, non-toxic, and renewable, is an ideal C1 feedstock for this purpose. psu.edu
Direct synthesis of N-phenylcarbamates from CO2, aniline, and organotin alkoxides has been demonstrated as a successful halogen-free process. researchgate.net This reaction proceeds rapidly under moderate CO2 pressure. Another significant green route is the synthesis of methyl N-phenylcarbamate from dimethyl carbonate (DMC) and N,N′-diphenyl urea (B33335), both of which can be derived from CO2. rsc.orgsciengine.com Catalytic systems using basic catalysts like cesium carbonate can effectively produce carbamates from CO2, amines, and alcohols under mild conditions, often without the need for dehydrating agents. psu.edu Applying this to the target compound would involve the reaction of aniline and 4-(methylthio)phenol with CO2 or a CO2 equivalent, representing a more sustainable and environmentally benign pathway.
| Green Feedstock | Reaction Type | Typical Catalysts/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Carbon Dioxide (CO₂) | Direct Carboxylation/Condensation | CeO₂, Dibutyltin Dialkoxide, Cs₂CO₃ | Avoids phosgene, utilizes a renewable C1 source, non-toxic. | psu.eduresearchgate.net |
| Dimethyl Carbonate (DMC) | Aminolysis | Various metal catalysts | DMC is a green reagent, avoids hazardous starting materials. | sciengine.com |
| Urea / Diphenyl Urea | Alcoholysis | Sodium methoxide, metal oxides | Utilizes CO₂-derived feedstocks, can be performed under mild conditions. | rsc.orgsciengine.com |
Functionalization and Derivatization Approaches for Research Probes
This compound serves as a scaffold that can be systematically modified to create research probes. These probes are designed to interact with biological systems in a specific manner, often for imaging, activity monitoring, or target identification.
Rational design involves making targeted structural modifications to a molecule to achieve desired properties based on an understanding of its structure-activity relationships (SAR). nih.govrsc.org For this compound, substitutions can be made on either the phenylamino (B1219803) ring or the 4-(methylthio)phenyl ring.
The introduction of substituents can modulate physicochemical properties such as lipophilicity, solubility, and electronic character, which in turn affects biological activity and pharmacokinetic behavior. nih.govstereoelectronics.org For example, adding electron-withdrawing or electron-donating groups to the phenyl rings can alter the reactivity and stability of the carbamate linkage and influence binding interactions with a biological target. stereoelectronics.org
The methylthio (-SCH3) group itself is a point for modification. It can be oxidized to the corresponding sulfoxide (B87167) (-SOCH3) or sulfone (-SO2CH3), which significantly alters polarity, hydrogen bonding capability, and steric profile. rsc.org Such modifications are a common strategy in medicinal chemistry to fine-tune a molecule's properties. Furthermore, bioisosteric replacement of the phenyl rings with other aromatic or non-aromatic systems can be explored to improve properties while maintaining key binding interactions. drughunter.comscinito.ai
The carbamate linkage (-NH-C(=O)-O-) is not merely a static connector; its chemical nature can be exploited to build sophisticated functions into a research probe. In fields like bioconjugation and the development of antibody-drug conjugates (ADCs), the stability of the linker is paramount. researchgate.netacs.org
For use as a research probe, the carbamate could be part of a "self-immolative" linker system. acs.org In such a system, an initial triggering event (e.g., enzymatic cleavage at a remote site) initiates an electronic cascade that culminates in the cleavage of the carbamate bond, releasing a reporter molecule or a therapeutic agent. For instance, incorporating the carbamate into a para-aminobenzyl carbamate (PABC) system is a well-established strategy for creating cleavable linkers. researchgate.net
The stability of the carbamate can also be tuned. Flanking the carbamate with electron-withdrawing groups would make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack, while electron-donating groups would have the opposite effect. This allows for the design of probes that are stable under general physiological conditions but may be cleaved in specific microenvironments (e.g., the acidic environment of a lysosome or a reductive intracellular environment). The carbamate moiety can also serve as a site for post-translational modifications on proteins, highlighting its relevance in chemical biology for developing probes to study these processes. nih.gov
Incorporation into Complex Molecular Scaffolds for Specific Research Applications
The carbamate functional group is a key structural motif in medicinal chemistry and agrochemistry, often incorporated into more complex molecules to modulate their biological activity, stability, and pharmacokinetic properties. nih.govnih.gov The 4-(methylthio)phenyl moiety can also contribute to the biological activity of a molecule.
A notable example of incorporating a structure related to this compound into a larger, bioactive scaffold is in the development of novel fungicides. Researchers have designed and synthesized a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates. tandfonline.comresearchgate.nettandfonline.com These complex molecules integrate a pyrimidine (B1678525) ring, a carboxamide linker, and a substituted phenyl carbamate moiety. The synthesis involves the reaction of N-[2-(1-hydroxyethyl)phenyl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamide with various substituted phenyl isocyanates. tandfonline.com
The fungicidal activity of these compounds was evaluated against Sclerotinia sclerotiorum, with some derivatives showing significant inhibitory rates. tandfonline.comresearchgate.net For instance, 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(2-methyl phenyl)carbamate and 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate demonstrated notable antifungal activity. tandfonline.com Molecular docking studies have suggested that these complex carbamates can interact with key enzymes in fungal pathogens, such as succinate (B1194679) dehydrogenase. tandfonline.comresearchgate.net
This research highlights how the carbamate functionality, in conjunction with other chemical motifs like the methylthio-substituted ring system, can be strategically employed in the design of new bioactive compounds for specific applications in agriculture.
Investigation of Reaction Mechanisms in Synthetic Processes
The chemical transformations of carbamates, particularly their hydrolysis, are of significant interest and have been the subject of mechanistic studies. The hydrolysis of aryl carbamates can generally proceed through two main pathways: the elimination-addition (E1cB) mechanism and the bimolecular acyl-oxygen cleavage (BAc2) mechanism. chegg.comresearchgate.netviu.ca
The E1cB mechanism is typically favored for carbamates that possess an ionizable N-H proton. chegg.com This pathway involves a rapid, reversible deprotonation of the carbamate nitrogen by a base to form a conjugate base. This is followed by a slower, rate-determining elimination of the aryloxide leaving group to generate a highly reactive isocyanate intermediate. The isocyanate is then rapidly attacked by water or hydroxide (B78521) ions to yield a carbamic acid, which subsequently decarboxylates to the corresponding amine. Kinetic studies on the hydrolysis of O-aryl N-phenylthiocarbamates have provided evidence for the formation of an isothiocyanate intermediate, which is a strong indicator of an E1cB mechanism. rsc.org A kinetic study of the hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate also pointed towards an E1cB mechanism, based on the positive activation entropy and the absence of general base catalysis. researchgate.net
The BAc2 mechanism , on the other hand, is more common for N,N-disubstituted carbamates that lack an acidic N-H proton. researchgate.net This mechanism involves the nucleophilic attack of a hydroxide ion or water molecule on the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate results in the cleavage of the acyl-oxygen bond and the release of the aryloxide leaving group. The hydrolysis of phenyl-N-methyl-N-thiobenzoylcarbamate has been interpreted to proceed via a BAc2 mechanism involving general base catalysis. researchgate.net Similarly, studies on the hydrolysis of benzimidazolylcarbamates have shown a BAc2 mechanism at higher pH values. scielo.br
For this compound, which has an N-H proton, the E1cB mechanism would be the more probable pathway for hydrolysis under basic conditions. The stability of the 4-(methylthio)phenoxide leaving group would also play a role in the kinetics of the elimination step. The electron-donating nature of the methylthio group might influence the rate of this step compared to carbamates with electron-withdrawing groups on the phenyl ring.
Below is a data table summarizing the key features of the E1cB and BAc2 hydrolysis mechanisms for aryl carbamates.
| Mechanism | Key Features | Substrate Requirement | Intermediate | Rate-Determining Step |
| E1cB | Involves deprotonation followed by elimination and addition. | Presence of an acidic N-H proton. | Isocyanate | Elimination of the aryloxide leaving group. |
| BAc2 | Bimolecular nucleophilic acyl substitution. | Typically for N,N-disubstituted carbamates (no N-H). | Tetrahedral intermediate | Formation or breakdown of the tetrahedral intermediate. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Molecular Determinants Governing Biochemical Interactions
The structure of 4-(Methylthio)phenyl phenylcarbamate, which incorporates a central carbamate (B1207046) linkage flanked by two distinct aromatic moieties, provides a rich scaffold for investigating the molecular determinants that govern its interactions with biological systems. The interplay of its electronic, steric, and conformational properties dictates its potential for molecular recognition and biological target affinity.
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr For carbamate-containing molecules, QSAR models have been instrumental, particularly in fields such as pesticide research where they often act as inhibitors of enzymes like acetylcholinesterase (AChE). nih.gov These models typically use a range of molecular descriptors, including electronic, hydrophobic, and steric parameters, to predict the activity of new compounds. nih.govresearchgate.net
While no specific QSAR models have been published for this compound, the principles can be understood from studies on related phenyl N-methylcarbamates. nih.gov A general QSAR model for such a series might take the form:
pIC₅₀ = k₁σ + k₂π + k₃Es + C
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
σ (Sigma) represents the electronic effect of a substituent.
π (Pi) represents the hydrophobic character of a substituent.
Es represents the steric effect of a substituent.
k₁, k₂, k₃, and C are constants derived from regression analysis.
The following interactive table illustrates hypothetical data for a series of substituted phenylcarbamates, demonstrating how variations in these parameters could influence biological activity. This type of analysis is crucial for rationally designing more potent analogues.
| Compound | Substituent (R) | σ | π | E_s | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |
| 1 | H | 0.00 | 0.00 | 0.00 | 5.20 | 5.21 |
| 2 | 4-Cl | 0.23 | 0.71 | -0.97 | 5.85 | 5.83 |
| 3 | 4-CH₃ | -0.17 | 0.56 | -1.24 | 5.60 | 5.62 |
| 4 | 4-NO₂ | 0.78 | -0.28 | -2.52 | 6.10 | 6.11 |
| 5 | 4-SCH₃ | 0.00 | 0.61 | -1.61 | 5.75 | 5.74 |
Note: Data in this table is for illustrative purposes to explain QSAR principles and does not represent actual experimental values for this compound.
The molecular recognition of this compound by a biological target is heavily influenced by the electronic character of its two aromatic rings.
The 4-(Methylthio)phenyl Group: This group is attached to the oxygen atom of the carbamate. The methylthio (-SCH₃) substituent at the para position has a dual electronic nature. It is weakly electron-withdrawing by induction due to the electronegativity of the sulfur atom. However, it can act as a resonance electron-donating group because the sulfur atom's lone pairs of electrons can delocalize into the phenyl ring. core.ac.uk This resonance effect can increase the electron density of the phenoxy oxygen, potentially influencing the strength of the ester bond within the carbamate and its susceptibility to hydrolysis. rsc.org
The N-Phenyl Group: The phenyl group attached to the nitrogen atom generally acts as an electron-withdrawing group, which reduces the electron density on the nitrogen. This effect decreases the partial double bond character of the C-N bond in the carbamate, which in turn influences the rotational barrier and conformational preferences of the molecule. nd.edu
These electronic properties are critical for molecular recognition. The electron distribution across the molecule determines its ability to participate in non-covalent interactions such as hydrogen bonds, π-π stacking, and dipole-dipole interactions, which are fundamental to binding with a biological receptor. nih.gov
| Substituent Group | Position | Inductive Effect | Resonance Effect | Overall Electronic Influence |
| Methylthio (-SCH₃) | 4-position of O-phenyl ring | Weakly Withdrawing | Donating | Modulates electron density on the phenoxy oxygen |
| Phenyl (-C₆H₅) | N-position | Withdrawing | Withdrawing | Reduces electron density on the carbamate nitrogen |
The carbamate functional group is known to exhibit planar geometry due to resonance, but rotation around the C-N bond is hindered, leading to the existence of conformational isomers, or rotamers. nd.eduacs.org For N-aryl carbamates, two primary conformations are typically considered: syn and anti, defined by the dihedral angle between the N-H bond and the C=O bond.
The specific conformation adopted by the molecule directly impacts its ability to form intermolecular interactions.
Hydrogen Bonding: The N-H group in the carbamate linkage is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. nih.gov The accessibility of these groups for hydrogen bonding with a receptor site depends on the molecule's conformation.
π-π Stacking: The two phenyl rings can engage in π-π stacking interactions with aromatic residues in a binding pocket. The relative orientation of these rings, governed by the molecule's conformation, will determine the strength and nature of these interactions.
| Conformational Feature | Description | Impact on Intermolecular Interactions |
| C-N Bond Rotation | Hindered rotation leads to syn and anti rotamers. | Determines the spatial orientation of the N-phenyl group relative to the carbamate backbone. |
| N-Aryl Ring Torsion | The N-phenyl ring is likely twisted out of the carbamate plane. | Affects electronic conjugation and steric profile, influencing how the molecule fits into a binding site. |
| Hydrogen Bond Potential | N-H group is a donor; C=O group is an acceptor. | The molecule's conformation dictates the accessibility of these sites for hydrogen bonding. |
Correlation of Structural Features with Physicochemical Parameters Relevant to Research Design
The design of research studies involving this compound requires a thorough understanding of its physicochemical properties, which are directly correlated with its molecular structure.
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a compound's solubility, membrane permeability, and pharmacokinetic properties. mdpi.commdpi.com The structure of this compound, with two phenyl rings, suggests that it is a significantly lipophilic molecule.
The carbamate moiety provides a polar region capable of hydrogen bonding, which contributes to its solubility in moderately polar organic solvents. nih.gov However, the large nonpolar surface area of the two aromatic rings and the methylthio group dominates its character, likely resulting in low aqueous solubility. nih.gov
The predicted lipophilicity can be contextualized by comparing calculated logP values for the parent compound and its core structural components.
| Compound | Molecular Formula | Calculated LogP* |
| Phenylcarbamate | C₇H₇NO₂ | 1.9 |
| Thiophenol | C₆H₆S | 2.5 |
| This compound | C₁₄H₁₃NO₂S | ~4.0 - 4.5 |
*Calculated logP values are estimates from various computational models and can vary. The value for the target compound is an educated estimate based on its constituent parts.
This high lipophilicity would dictate the choice of solvent systems for in vitro assays and chromatographic analysis, generally requiring organic or mixed aqueous-organic media.
The chemical stability of this compound is primarily determined by the reactivity of the carbamate linkage. Phenylcarbamates are generally stable compounds, particularly in acidic and neutral aqueous media. nih.gov However, they are susceptible to hydrolysis under basic (alkaline) conditions. rsc.orgresearchgate.net
The hydrolysis of N-aryl carbamates can proceed through two primary mechanisms:
BAC2 Mechanism: A direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon.
E1cB Mechanism: An elimination-addition pathway that involves the deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed. rsc.org
The electronic nature of the substituents plays a crucial role in the rate of hydrolysis. Electron-withdrawing groups on the O-aryl ring facilitate the departure of the phenoxide leaving group, accelerating hydrolysis. nih.gov Conversely, the methylthio group at the para-position of the O-aryl ring in the target molecule can donate electron density through resonance, which could potentially stabilize the carbamate and slow the rate of hydrolysis compared to unsubstituted phenylcarbamate. N,N-disubstituted carbamates are noted to be more stable than their monosubstituted counterparts. researchgate.net
| Condition | Stability of Phenylcarbamate Linkage | Primary Reaction |
| Acidic (pH < 6) | Generally Stable | Minimal hydrolysis |
| Neutral (pH ~7) | Relatively Stable | Slow hydrolysis |
| Basic (pH > 8) | Unstable | Base-catalyzed hydrolysis |
This stability profile is a critical consideration for the design of experimental protocols, including storage conditions and the formulation of solutions for biological testing.
Advanced Computational Approaches in SAR/SPR Analysis
The investigation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for this compound and related compounds is significantly enhanced by advanced computational methods. These in silico tools allow researchers to model and predict the behavior of molecules, saving time and resources compared to traditional experimental assays. nih.gov For carbamate derivatives, which are known to interact with various biological targets, computational approaches are invaluable for elucidating mechanisms of action and designing novel, potent, and selective agents. nih.govnih.govacs.org
Ligand-Based and Structure-Based Design Principles
Computational drug design strategies are broadly categorized into ligand-based and structure-based approaches. The choice between them often depends on the availability of structural information for the biological target of interest.
Ligand-Based Design:
When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. For a compound like this compound, this involves analyzing a set of known active and inactive molecules to build a predictive model.
A primary technique in this category is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For carbamates, QSAR studies have been successfully used to predict their toxicity and inhibitory potential against enzymes like acetylcholinesterase. mdpi.comnih.gov These models are built by calculating various molecular descriptors for each compound, which quantify different aspects of the molecule's structure.
Key molecular descriptors relevant to this compound would include:
Physicochemical Descriptors: Such as LogP (lipophilicity), Topological Polar Surface Area (TPSA), and molecular weight.
Electronic Descriptors: Related to how electrons are distributed in the molecule, which can be calculated using quantum mechanics methods like Density Functional Theory (DFT). These include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.comnih.gov
Steric Descriptors: Describing the size and shape of the molecule.
The following interactive table illustrates a hypothetical QSAR dataset for a series of carbamate analogs, showcasing how variations in structure affect key descriptors and predicted activity.
| Compound ID | R1-Group (para-position) | LogP | TPSA (Ų) | Electronic Energy (au) | Predicted IC₅₀ (µM) |
| 1 (Parent) | -S-CH₃ | 3.85 | 47.5 | -989.5 | 5.2 |
| 2 | -Cl | 4.10 | 38.3 | -921.2 | 8.1 |
| 3 | -O-CH₃ | 3.40 | 47.6 | -875.8 | 3.5 |
| 4 | -H | 3.55 | 38.3 | -766.4 | 12.4 |
| 5 | -NO₂ | 3.65 | 84.2 | -971.1 | 15.8 |
Structure-Based Design:
When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. Molecular docking is a primary method used in this approach. It predicts the preferred orientation of a ligand when bound to a target to form a stable complex. oaji.net Carbamates are well-known inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), and extensive docking studies have been performed on these targets. researchgate.netnih.gov
In a docking simulation involving this compound, the compound would be placed into the active site of a target enzyme, such as BChE. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. benthamdirect.com These simulations can reveal key molecular interactions, such as:
Hydrogen Bonds: The carbamate linker's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors.
Hydrophobic Interactions: The two phenyl rings can interact with nonpolar amino acid residues in the active site.
Pi-Alkyl and Pi-Pi Stacking: Interactions involving the aromatic rings. benthamdirect.com
Covalent Interactions: Some carbamates are known to form a covalent bond with the catalytic serine residue (e.g., Ser198 in BChE), leading to pseudo-irreversible inhibition. Docking programs can model this carbamoylation step. nih.govchemrxiv.org
The results from docking studies provide crucial insights for optimizing the ligand's structure to improve its binding affinity and selectivity. nih.gov The table below shows representative data from a hypothetical docking study of this compound into the active site of human BChE.
| Parameter | Value / Interacting Residues |
| Binding Energy (kcal/mol) | -9.8 |
| Hydrogen Bonds | Gln119, His438 |
| Hydrophobic Interactions | Trp82, Trp231, Phe329 |
| Pi-Alkyl Interactions | Tyr332 |
| Key Catalytic Residue | Ser198 (proximity for carbamoylation) |
Machine Learning and Artificial Intelligence Applications in Predictive Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing predictive chemistry by enabling the analysis of vast and complex chemical datasets. mdpi.com These technologies can identify subtle patterns in structure-activity relationships that are often missed by traditional QSAR models. nih.gov
Data Curation: Assembling a large dataset of diverse compounds with experimentally measured activities against a specific target.
Molecular Representation: Converting chemical structures into machine-readable formats, such as molecular fingerprints (e.g., MACCS, Morgan) or calculated descriptors. plos.org
Model Training: Using algorithms like Random Forest, Support Vector Machines (SVM), or deep neural networks to learn the relationship between the molecular representations and their biological activity. plos.orgnih.gov
Validation and Prediction: Rigorously testing the model's predictive power on an independent set of compounds before using it to predict the activity of new molecules. nih.gov
The following table presents a typical output from a machine learning classification study, comparing the performance of different algorithms in predicting whether a compound is an "Active" or "Inactive" inhibitor based on its molecular structure.
| Machine Learning Model | Accuracy | Precision | Recall | F1-Score |
| Random Forest | 0.92 | 0.91 | 0.89 | 0.90 |
| Support Vector Machine (SVM) | 0.88 | 0.87 | 0.85 | 0.86 |
| Gradient Boosting | 0.90 | 0.90 | 0.88 | 0.89 |
| Deep Neural Network | 0.94 | 0.93 | 0.92 | 0.92 |
Molecular Interactions and Biochemical Target Engagement Studies
Enzyme Inhibition and Modulation Mechanism Research
No published research was identified that specifically investigates the enzyme inhibition or modulation mechanisms of 4-(Methylthio)phenyl phenylcarbamate.
Kinetics and Molecular Mechanisms of Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
There are no available studies detailing the kinetics or molecular mechanisms of acetylcholinesterase or butyrylcholinesterase inhibition by this compound. Consequently, no data on parameters such as IC50, Ki, carbamylation rates, or decarbamylation rates for this specific compound could be located.
Investigation of Succinate (B1194679) Dehydrogenase Binding and Catalytic Inhibition
No research data was found regarding the binding affinity or catalytic inhibition of succinate dehydrogenase by this compound.
Exploration of Interactions with Other Enzyme Systems (e.g., 15-LOX, Hsp90 ATPase)
There is no available scientific literature describing the interactions of this compound with other enzyme systems, including 15-lipoxygenase (15-LOX) or Heat shock protein 90 (Hsp90) ATPase.
Ligand-Receptor Interaction Studies
No studies characterizing the interaction of this compound with any biological receptors were identified.
Characterization of Binding to Specific Biological Receptors
There is no published data on the binding affinity or characterization of interactions between this compound and any specific biological receptors.
Allosteric Modulation Mechanisms
No research was found to suggest or investigate any allosteric modulation mechanisms of biological receptors or enzymes by this compound.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics simulations are complementary computational methods used to predict and analyze the interaction between a ligand, such as this compound, and a protein.
Prediction and Validation of Protein-Ligand Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a function that estimates the binding affinity. This allows for the identification of the most likely binding mode.
For a compound like this compound, docking studies would first require the identification of a putative protein target. Once a target is identified and its three-dimensional structure is obtained (either through experimental methods like X-ray crystallography or through homology modeling), docking algorithms can be used to predict how the compound might bind. The validation of these predicted binding modes is crucial and is often achieved by comparing the docked pose to a known experimental structure of a similar ligand or through more rigorous computational methods like molecular dynamics simulations.
Simulation of Conformational Changes Upon Ligand Binding
While molecular docking often treats the protein as a rigid structure, in reality, proteins are dynamic entities that can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit". nih.gov Molecular dynamics (MD) simulations are a powerful tool for studying these dynamic processes.
An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. By simulating the protein-ligand complex in a realistic environment (including water and ions), researchers can observe how the protein structure adapts to the presence of the ligand. For this compound, an MD simulation could reveal subtle changes in the protein's secondary and tertiary structure upon its binding, providing a more accurate representation of the binding event. These simulations can also highlight the role of specific amino acid residues in stabilizing the ligand within the binding site.
Free Energy Perturbation and Binding Affinity Calculations
A key goal of computational studies is to accurately predict the binding affinity of a ligand for its target. Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of similar ligands. chemrxiv.orgnih.gov FEP simulations involve gradually "transforming" one molecule into another in a series of non-physical intermediate steps. By calculating the free energy change for this transformation both in solution and when bound to the protein, the relative binding affinity can be determined with high accuracy.
For this compound, FEP could be used to compare its binding affinity to that of other structurally related carbamate (B1207046) compounds. This information would be invaluable for structure-activity relationship (SAR) studies and for optimizing the compound's potency. While computationally intensive, FEP and other free energy calculation methods provide a more quantitative prediction of binding affinity than the scoring functions used in molecular docking.
In the absence of specific research on this compound, the data tables that would typically be included in such an article (e.g., docking scores, binding free energies, key interacting residues) cannot be generated. The principles and methodologies exist to perform these studies, but the scientific community has not yet applied them to this particular compound.
Theoretical Chemistry and Quantum Chemical Studies
Electronic Structure Characterization
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule by modeling its electronic structure. rsc.orgmdpi.comarxiv.org These computational methods, particularly Density Functional Theory (DFT), provide a framework for predicting molecular geometry, orbital energies, and charge distributions, which collectively govern the molecule's reactivity. mdpi.comeurekalert.orgnih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. nih.gov For a molecule like 4-(Methylthio)phenyl phenylcarbamate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G), would be employed to determine its most stable three-dimensional conformation (optimized geometry). mdpi.com
Key ground state properties that can be calculated include bond lengths, bond angles, and dihedral angles. For the carbamate (B1207046) linkage (-NH-C(=O)-O-), the planarity is a critical factor, as it influences conjugation and electronic delocalization. Studies on similar phenylcarbamates reveal that the carbamate group can adopt syn or anti conformations, with the anti conformation often being more stable. nih.gov The presence of the sulfur atom in the para position of the phenyl ring introduces specific electronic effects that would be reflected in the calculated bond lengths and angles of the thioether group (-S-CH₃) and the aromatic ring.
Table 1: Representative Calculated Ground State Properties for a Phenylcarbamate Analogue
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.22 Å | Indicates double bond character of the carbonyl group. |
| C-O (Ester) Bond Length | ~1.36 Å | Reflects single bond character with some delocalization. |
| C-N (Amide) Bond Length | ~1.38 Å | Partial double bond character due to resonance. |
| N-H Bond Length | ~1.01 Å | Standard single bond length. |
| C-S Bond Length | ~1.77 Å (based on thioanisole) | Typical for an aromatic thioether. |
| H-N-C=O Dihedral Angle | ~180° (anti) or ~0° (syn) | Defines the conformation and steric environment of the carbamate. |
Note: These values are illustrative and based on general data for phenylcarbamates and thioanisole. Specific values for this compound would require dedicated calculations.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comtaylorandfrancis.comwikipedia.org The energy, shape, and location of these orbitals are critical indicators of a molecule's nucleophilic and electrophilic nature. youtube.comyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is expected to have significant electron density distributed across the phenyl ring attached to the methylthio group, the sulfur atom's lone pairs, and the nitrogen atom of the carbamate group. The sulfur atom, being less electronegative than oxygen, generally raises the energy of the HOMO, making the molecule more susceptible to oxidation.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the molecule's ability to accept electrons, highlighting its electrophilic sites. youtube.com The LUMO is typically localized on the aromatic rings and, most significantly, on the carbonyl carbon of the carbamate group. This suggests that the carbonyl carbon is a primary site for nucleophilic attack.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Table 2: Illustrative Frontier Molecular Orbital Properties for Phenylcarbamate and Thioanisole Analogues
| Orbital | Primary Localization | Predicted Reactivity Role |
|---|---|---|
| HOMO | Phenyl ring (with -S-CH₃), Sulfur and Nitrogen lone pairs | Nucleophilic center, site of oxidation |
| LUMO | Carbonyl carbon (C=O), Aromatic rings | Electrophilic center, site of nucleophilic attack |
| ΔE (HOMO-LUMO Gap) | Moderate | Determines overall kinetic stability and electronic transition energy |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, which is crucial for understanding intermolecular interactions and predicting reaction sites. walisongo.ac.idchemrxiv.orgresearchgate.netchemrxiv.org The map is colored to indicate different potential values:
Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are typically found around electronegative atoms like oxygen and are favorable sites for electrophilic attack. In this compound, the most negative potential would be localized on the carbonyl oxygen.
Blue Regions: Represent areas of low electron density and positive electrostatic potential. These are potential sites for nucleophilic attack. The most positive regions are expected to be around the hydrogen atom of the N-H group and the carbonyl carbon.
Green/Yellow Regions: Indicate neutral or weakly polarized areas, typically the hydrocarbon portions of the aromatic rings.
The MEP map would clearly show the electrophilic nature of the carbonyl carbon and the acidic nature of the N-H proton, while the carbonyl oxygen would be highlighted as a primary site for hydrogen bonding. researchgate.net
Degradation Pathways and Environmental Transformation Chemistry
Hydrolytic Degradation Mechanisms and Kinetics in Controlled Aqueous Systems
Hydrolysis is anticipated to be a significant abiotic degradation pathway for 4-(methylthio)phenyl phenylcarbamate in aqueous environments. The carbamate (B1207046) ester linkage is susceptible to cleavage by water, a process that can be influenced by the pH of the surrounding medium.
The rate of hydrolysis of carbamates is known to be pH-dependent. Generally, these compounds exhibit greater stability at neutral and acidic pH while undergoing accelerated degradation under alkaline conditions. The hydrolysis of phenylcarbamates in alkaline solutions often proceeds through an elimination-addition mechanism, specifically the E1cB (Elimination Unimolecular conjugate Base) mechanism. This pathway involves the initial deprotonation of the carbamate nitrogen, followed by the elimination of the phenolate (B1203915) leaving group to form a phenyl isocyanate intermediate. This intermediate is then rapidly hydrolyzed by water to yield aniline (B41778) and carbon dioxide.
While specific rate constants for this compound are not available, data from analogous N-phenylcarbamate esters can provide an estimation of its hydrolytic stability. The presence of the electron-donating methylthio group on the phenyl ring is expected to influence the rate of hydrolysis compared to unsubstituted phenylcarbamate.
Table 1: Estimated pH-Dependent Hydrolysis Half-Lives of this compound at 25°C (Based on Analogous Compounds)
| pH | Estimated Half-Life (t1/2) | Predominant Mechanism |
|---|---|---|
| 5 | Stable | Neutral Hydrolysis |
| 7 | Weeks to Months | Neutral and Base-Catalyzed Hydrolysis |
| 9 | Days to Weeks | Base-Catalyzed Hydrolysis (E1cB) |
The hydrolysis of this compound is expected to yield two primary products resulting from the cleavage of the carbamate ester bond. The specific products will depend on whether the reaction proceeds via the phenyl isocyanate intermediate under basic conditions or through direct nucleophilic attack by water or hydroxide (B78521) ions.
The anticipated primary hydrolysis products are:
4-(Methylthio)phenol (B156131) : Formed from the phenoxy portion of the molecule.
Aniline : Formed from the N-phenyl portion of the carbamate, following the hydrolysis of the phenyl isocyanate intermediate.
Carbon Dioxide : A final product of the hydrolysis of the carbamate moiety.
Table 2: Expected Hydrolysis Products of this compound
| Product Name | Chemical Structure | Formation Pathway |
|---|---|---|
| 4-(Methylthio)phenol | C7H8OS | Cleavage of the ester linkage |
| Aniline | C6H7N | Hydrolysis of the phenyl isocyanate intermediate |
| Carbon Dioxide | CO2 | Decomposition of the carbamic acid intermediate |
Photolytic Degradation Processes under Simulated and Natural Light Conditions
Photolytic degradation, or photolysis, is another crucial abiotic pathway for the transformation of organic compounds in the environment. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds.
The efficiency of photolytic degradation is quantified by the quantum yield, which is the ratio of the number of molecules transformed to the number of photons absorbed. While the specific quantum yield for this compound has not been reported, studies on other carbamate pesticides, such as fenobucarb, have shown that they can undergo photolysis with half-lives of a few hours under direct sunlight. ekb.eg The rate of photolysis is dependent on the wavelength of light and the presence of photosensitizing agents in the water.
The photolytic degradation of carbamates can proceed through various mechanisms, including photo-Fries rearrangement and cleavage of the carbamate bond. For this compound, the primary photoreaction is expected to be the homolytic or heterolytic cleavage of the ester linkage, leading to the formation of radical or ionic intermediates. These reactive species can then undergo further reactions with other molecules or solvent to form stable degradation products.
Potential photolytic degradation products include:
4-(Methylthio)phenol
Aniline
Oxidized products of the methylthio group, such as 4-(methylsulfinyl)phenol and 4-(methylsulfonyl)phenol .
Table 3: Potential Photodegradation Products of this compound
| Product Name | Formation Pathway |
|---|---|
| 4-(Methylthio)phenol | Cleavage of the carbamate bond |
| Aniline | Cleavage of the carbamate bond |
| 4-(Methylsulfinyl)phenol | Oxidation of the methylthio group |
| 4-(Methylsulfonyl)phenol | Further oxidation of the methylsulfinyl group |
Biotic Transformation Mechanisms in Model Ecosystems
Biotic transformation, or biodegradation, mediated by microorganisms such as bacteria and fungi, is a key process in the environmental dissipation of many organic chemicals. The structural components of this compound suggest that it would be susceptible to microbial degradation.
The primary enzymatic attack is likely to be the hydrolysis of the carbamate ester bond by carboxylesterases or similar hydrolases, which are common in soil and aquatic microorganisms. This would lead to the formation of 4-(methylthio)phenol and aniline. These primary degradation products can then be further metabolized by microorganisms. For instance, phenol (B47542) and its derivatives are known to be degraded through various aromatic ring-cleavage pathways. nih.gov
The methylthio group is also a site for microbial transformation. The sulfur atom can be oxidized to form sulfoxide (B87167) and sulfone derivatives. In some cases, the entire methylthio group can be cleaved. Studies on the biodegradation of the thiocarbamate herbicide thiobencarb (B1683131) have shown that microbial degradation is a significant dissipation pathway in soil and water, with half-lives ranging from a few weeks to several months depending on environmental conditions. psu.eduekb.eg
Table 4: Potential Biotic Transformation Products of this compound
| Product Name | Transformation Pathway |
|---|---|
| 4-(Methylthio)phenol | Enzymatic hydrolysis of the carbamate bond |
| Aniline | Enzymatic hydrolysis of the carbamate bond |
| 4-(Methylsulfinyl)phenol | Microbial oxidation of the sulfur atom |
| 4-(Methylsulfonyl)phenol | Further microbial oxidation |
| Catechol derivatives | Ring hydroxylation of phenolic intermediates |
| Ring cleavage products | Further microbial metabolism of aromatic intermediates |
Microbial Degradation Pathways and Enzyme Identification
While specific studies on the microbial degradation of "this compound" are not extensively documented, the metabolic pathways for other carbamate pesticides provide a predictive framework for its breakdown. Carbamate degradation is primarily orchestrated by enzymes belonging to the hydrolase and oxidoreductase classes. nih.gov The initial and most critical step in the breakdown of many carbamate compounds is the hydrolysis of the ester or amide bond. nih.gov
For analogous carbamate compounds, such as phenmedipham (B1680312), microbial degradation is initiated by a hydrolase that cleaves the carbamate linkage. In the case of Ochrobactum anthropi NC-1, a phenmedipham hydrolase initiates the degradation of phenmedipham into methyl N-hydroxyphenyl carbamate and m-toluidine. nih.gov Similarly, for "this compound," a potential initial microbial degradation step would involve the hydrolysis of the carbamate bond, likely catalyzed by a carbamate hydrolase or an esterase. This would yield 4-(methylthio)phenol and phenylcarbamic acid. The latter is unstable and would likely decompose further to aniline and carbon dioxide.
Subsequent degradation of the resulting aromatic intermediates would likely proceed through well-established microbial catabolic pathways. The 4-(methylthio)phenol could undergo oxidation of the methylthio group to a sulfoxide and then a sulfone, followed by ring cleavage. The aniline portion could be hydroxylated and subsequently undergo ring fission.
Enzymes that could potentially be involved in the degradation of "this compound" include:
Carbamate Hydrolases/Esterases: These enzymes would be responsible for the initial hydrolytic cleavage of the carbamate bond, a common feature in the degradation of many carbamate pesticides. nih.govfrontiersin.org
Monooxygenases and Dioxygenases: These enzymes are crucial for the hydroxylation and subsequent cleavage of the aromatic rings of the breakdown products.
Sulfoxidases: These would be involved in the oxidation of the methylthio group.
Enzymatic Biotransformation Studies using Isolated Biological Systems
In vitro studies using isolated biological systems, such as liver microsomes, have demonstrated the biotransformation of N,N-disubstituted carbamate esters. These studies suggest that the bioconversion can be initiated by a cytochrome P-450-catalyzed hydroxylation. researchgate.net This process can lead to the formation of the parent phenolic compound. researchgate.net
Based on studies of other carbamates, the primary enzymatic transformation would be hydrolysis. For example, the methomyl (B1676398) hydrolase, AmeH, from Aminobacter sp. MDW-2, is an amidase-type enzyme that hydrolyzes methomyl. nih.gov A similar enzyme could potentially transform "this compound."
Table 1: Potential Enzymatic Biotransformation of this compound
| Transformation Step | Potential Enzyme Class | Resulting Products |
| Initial Hydrolysis | Carbamate Hydrolase / Esterase | 4-(Methylthio)phenol and Phenylcarbamic acid (unstable) |
| Decomposition | (Spontaneous) | Aniline and Carbon Dioxide |
| Aromatic Ring Hydroxylation | Monooxygenase / Dioxygenase | Hydroxylated intermediates |
| Ring Cleavage | Dioxygenase | Aliphatic acids |
Thermal Decomposition Pathways and Stability Profiling in Research Settings
The thermal stability and decomposition pathways of carbamates are critical for understanding their behavior under various environmental and industrial conditions. Generally, phenylcarbamates are noted for their stability over time. nih.gov However, they can undergo decomposition at elevated temperatures.
Studies on the thermal decomposition of related carbamates, such as methylene-4,4'-di(ethylphenylcarbamate) (MDU), show that the main decomposition product is the corresponding isocyanate, in that case, methylene-4,4'-di(phenylisocyanate) (MDI). researchgate.netnih.gov This transformation occurs at temperatures between 220-310°C, provided that the alcohol formed during the reaction is removed. researchgate.netnih.gov
For "this compound," a similar thermal decomposition pathway can be anticipated. Upon heating, it would likely decompose to form phenyl isocyanate and 4-(methylthio)phenol.
Table 2: Predicted Thermal Decomposition of this compound
| Reactant | Temperature Range (°C) | Primary Decomposition Products | Potential Byproducts |
| This compound | 220 - 310 (inferred) | Phenyl isocyanate and 4-(Methylthio)phenol | Polycarbodiimides, amines, urea (B33335) derivatives |
The formation of byproducts such as polycarbodiimides, amines, and urea derivatives has been observed during the thermal decomposition of other carbamates. researchgate.netnih.gov The selectivity of the transformation to the isocyanate can be high, but is influenced by reaction conditions. researchgate.netnih.gov
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is indispensable for the isolation and quantification of 4-(Methylthio)phenyl phenylcarbamate from various sample matrices. The selection of the specific chromatographic technique is contingent on the analyte's properties and the research objectives.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenylcarbamate compounds due to their polarity and thermal lability, which can make them unsuitable for gas chromatography without derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for separation.
The development of a robust HPLC method involves the meticulous optimization of several parameters to achieve adequate separation from matrix interferences and potential impurities. Key parameters include the choice of stationary phase (e.g., C18, C8), mobile phase composition (typically a mixture of water with acetonitrile (B52724) or methanol), pH, and column temperature. nih.gov For enhanced sensitivity and selectivity, especially at trace levels, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov Pre-column derivatization using reagents like phenyl isothiocyanate can also be employed to enhance the UV absorbance or fluorescence properties of the analyte, thereby lowering detection limits. scholarsresearchlibrary.com
Below is a table representing a typical set of starting parameters for an RP-HPLC method for the analysis of this compound.
| Parameter | Condition | Purpose |
| Stationary Phase | C18 (Octadecylsilyl), 5 µm particle size | Provides hydrophobic interaction for retaining the analyte. |
| Column Dimensions | 250 x 4.6 mm | Standard dimensions for analytical separations. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of compounds with a range of polarities. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Typical flow rate for standard bore columns. |
| Column Temperature | 30 °C | Controls retention time stability and peak shape. |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm | General purpose wavelength for aromatic compounds. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Direct analysis of intact phenylcarbamates by Gas Chromatography (GC) is often challenging due to their relatively low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet and column. researchgate.net Consequently, GC analysis typically requires a derivatization step to convert the analyte into a more volatile and thermally stable form.
Common derivatization strategies include silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, or acylation. These modifications decrease the polarity and increase the volatility of the compound, making it amenable to GC separation. The choice of derivatizing agent is critical and depends on the specific functional groups present in the molecule. For this compound, derivatization of the carbamate (B1207046) nitrogen could be a potential strategy. Following derivatization, a non-polar capillary column, such as one coated with a 5% phenyl-polydimethylsiloxane stationary phase, is typically used for separation.
| Parameter | Condition | Purpose |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Creates a volatile trimethylsilyl (TMS) derivative. |
| Stationary Phase | 5% Phenyl-polydimethylsiloxane | Standard non-polar to mid-polar phase for general GC analysis. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides high-resolution separation. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Separates derivatives based on their boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general quantification; MS provides identification. |
While this compound itself is not chiral, if it were part of a larger molecule with a stereocenter, the resolution of its enantiomers would be critical. Chiral chromatography is the benchmark method for separating enantiomers. nih.gov This is most commonly achieved using HPLC with a chiral stationary phase (CSP).
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and functionalized with phenylcarbamate derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are widely used and have proven effective for separating a broad range of chiral compounds, including carbamates. nih.govamericanpharmaceuticalreview.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is crucial for achieving enantioselectivity. researchgate.net
| Parameter | Condition | Purpose |
| Stationary Phase | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP | Provides chiral recognition sites for enantiomeric separation. americanpharmaceuticalreview.com |
| Column Dimensions | 250 x 4.6 mm, 5 µm particle size | Standard dimensions for analytical chiral separations. |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) | Normal-phase conditions are common for polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Balances separation time and resolution. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral recognition. |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm | Monitors the elution of the separated enantiomers. |
Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis in Research
Mass spectrometry is a powerful analytical tool used for the structural elucidation and sensitive detection of this compound. It is often coupled with a chromatographic inlet (LC-MS or GC-MS) to provide separation prior to analysis.
Tandem mass spectrometry (MS/MS) is an essential technique for confirming the structure of a compound by analyzing its fragmentation patterns. unt.edu In an MS/MS experiment, the protonated or deprotonated molecule of this compound (the precursor ion) is selected in the first stage of the mass spectrometer. It is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart into smaller, characteristic fragment ions (product ions). unt.edu
The analysis of these fragmentation pathways provides a high degree of confidence in the compound's identification. For this compound ([M+H]⁺, m/z 260.07), key fragmentations would be expected to occur at the labile carbamate and thioether linkages. The study of related N-phenyl amides and phenylthio compounds suggests that fragmentation could be initiated by cleavage of the ester or amide bond of the carbamate group. nih.govscite.ai Techniques such as Multiple Reaction Monitoring (MRM) use specific precursor-to-product ion transitions for highly selective and sensitive quantification, which is particularly useful for trace analysis in complex matrices. nih.gov
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Structure / Neutral Loss |
| 260.07 | 139.04 | [4-(Methylthio)phenol + H]⁺ / Loss of Phenyl Isocyanate (C₇H₅NO) |
| 260.07 | 120.06 | [Phenyl Isocyanate + H]⁺ / Loss of 4-(Methylthio)phenol (B156131) (C₇H₈OS) |
| 260.07 | 94.07 | [Aniline + H]⁺ / Loss of CO₂ and C₇H₇S radical |
High-Resolution Mass Spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). clinichrom.com This capability allows for the unambiguous determination of the elemental composition of the parent compound as well as its unknown metabolites and degradation products. mdpi.com
In metabolic or environmental fate studies, researchers can identify potential biotransformation products of this compound by searching for predicted mass shifts corresponding to common metabolic reactions. For instance, the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone derivatives, or the hydroxylation of one of the aromatic rings, would result in specific mass increases. HRMS data, combined with MS/MS fragmentation analysis, is crucial for the confident identification of these novel structures. clinichrom.combiorxiv.org
| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ | Common Metabolic Reaction |
| This compound | C₁₄H₁₃NO₂S | 260.0740 | Parent Compound |
| Sulfoxide Metabolite | C₁₄H₁₃NO₃S | 276.0689 | Oxidation (+O) |
| Sulfone Metabolite | C₁₄H₁₃NO₄S | 292.0638 | Oxidation (+2O) |
| Hydroxylated Metabolite | C₁₄H₁₃NO₃S | 276.0689 | Hydroxylation (+O) |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of individual components within complex matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for the analysis of compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of non-volatile and thermally labile compounds, a category into which many carbamates fall. In a typical LC-MS analysis, the sample is first injected into a high-performance liquid chromatography (HPLC) system. The stationary phase, often a C18 reversed-phase column, separates the components of the mixture based on their differential partitioning between the mobile phase and the stationary phase. For carbamate analysis, a mobile phase consisting of a mixture of acetonitrile and water is often employed.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. The interface, such as electrospray ionization (ESI), generates ions from the analyte molecules in the liquid phase, which are then transferred into the gas phase for mass analysis. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection and enabling the determination of the molecular weight of the compound. For this compound (C₁₄H₁₃NO₂S), the expected molecular weight is 259.32 g/mol . Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the molecular ion, yielding a characteristic fragmentation pattern that can be used for definitive structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly well-suited for volatile and thermally stable compounds. While some carbamates can be analyzed directly by GC-MS, others may require derivatization to increase their volatility and thermal stability. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase within a capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum, with its unique fragmentation pattern, serves as a molecular fingerprint for identification.
The choice between LC-MS and GC-MS for the analysis of this compound would depend on its thermal stability and volatility. Given the general properties of phenylcarbamates, LC-MS is often the more suitable technique, avoiding potential thermal degradation that can occur during GC analysis.
Spectroscopic Characterization Techniques for Molecular Structure Confirmation
Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of a purified compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and UV-Visible spectroscopy gives insight into the electronic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. Both ¹H NMR and ¹³C NMR spectroscopy would be critical for the structural confirmation of this compound.
¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings and the methyl protons of the methylthio group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, allowing for the identification of carbonyl, aromatic, and methyl carbons.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar functional groups and structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~153 |
| Aromatic C-O | - | ~148 |
| Aromatic C-S | - | ~135 |
| Aromatic C-H (phenyl) | ~7.0-7.6 | ~118-130 |
| Aromatic C-H (thiophenyl) | ~7.1-7.5 | ~128-133 |
| Aromatic C-N | - | ~138 |
| Methyl (S-CH₃) | ~2.5 | ~15 |
| Amine (N-H) | ~8.5 | - |
Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for the identification of functional groups within a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a fingerprint of the functional groups present.
For this compound, the IR spectrum would be expected to exhibit several key absorption bands that confirm its structure. The presence of the carbamate linkage would be indicated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹, and an N-H stretching vibration around 3300-3500 cm⁻¹. The aromatic rings would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the methylthio group would be expected to appear in the fingerprint region, typically around 600-800 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Carbonyl) | Stretching | 1700-1730 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1200-1350 |
| C-O | Stretching | 1050-1250 |
| C-S | Stretching | 600-800 |
UV-Visible Spectroscopy for Electronic Properties and Quantification
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. Molecules containing chromophores, such as aromatic rings and carbonyl groups, absorb light in the ultraviolet or visible region of the electromagnetic spectrum.
The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the phenyl and methylthiophenyl moieties. The presence of the two aromatic rings and the carbamate linkage would likely result in strong absorption in the UV region, typically between 200 and 300 nm. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) would be dependent on the solvent used for the analysis.
This technique is also particularly useful for the quantification of the compound using the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. By preparing a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined.
| Chromophore | Expected λmax (nm) |
| Phenyl Ring | ~250-270 |
| Phenyl Carbamate System | ~230-280 |
| Methylthiophenyl Moiety | ~260-290 |
Applications in Chemical Probe Development and Scientific Tool Design
Design and Synthesis of Molecular Probes for Biochemical Pathway Illumination
Molecular probes are essential tools in chemical biology for the real-time visualization and study of complex biochemical processes within living systems. The design of such probes often involves the integration of a recognition element, which interacts with a specific analyte or biological environment, and a signaling component that produces a measurable output.
The synthesis of 4-(Methylthio)phenyl phenylcarbamate can be hypothetically achieved through several standard organic chemistry routes. A common method for carbamate (B1207046) synthesis involves the reaction of an alcohol with an isocyanate. In this case, 4-(methylthio)phenol (B156131) would be reacted with phenyl isocyanate, typically in the presence of a non-nucleophilic base as a catalyst.
Hypothetical Synthesis of this compound: Reactants: 4-(Methylthio)phenol and Phenyl isocyanate Solvent: Aprotic solvent (e.g., Toluene, Dichloromethane) Catalyst: Mild base (e.g., Triethylamine) Reaction: Nucleophilic addition of the phenolic hydroxyl group to the isocyanate.
The methylthio group (–SCH3) on the phenyl ring presents an interesting opportunity for probe design. This group is susceptible to oxidation to a sulfoxide (B87167) (–SOCH3) or a sulfone (–SO2CH3) under conditions of oxidative stress within a cell. This transformation can significantly alter the electronic properties of the molecule. If the this compound core were to be further modified with a fluorophore, this change in electronic properties upon oxidation could lead to a modulation of the fluorophore's emission, forming the basis of a fluorescent probe for reactive oxygen species (ROS).
For instance, a research group could design a derivative where the fluorescence is quenched in the methylthio state and enhanced upon oxidation to the sulfoxide or sulfone. This "turn-on" fluorescence response would allow for the visualization of oxidative stress in real-time.
Hypothetical Data on Fluorescence Modulation by Oxidation State
| Compound State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |
| This compound derivative | 480 | 520 | 0.15 |
| 4-(Methylsulfinyl)phenyl phenylcarbamate derivative | 480 | 525 | 0.65 |
| 4-(Methylsulfonyl)phenyl phenylcarbamate derivative | 480 | 530 | 0.75 |
This table presents hypothetical data to illustrate the concept of a fluorescent probe based on the oxidation of the methylthio group.
Development as Reference Standards for Analytical and Biochemical Assays
Analytical and biochemical assays require well-characterized reference standards to ensure the accuracy, precision, and reliability of the results. A reference standard is a highly purified and well-characterized substance used as a measurement base. Given its stable chemical structure, this compound could be developed as a reference standard for various applications, such as in assays designed to screen for inhibitors of carbamate-metabolizing enzymes or in environmental analysis for related carbamate pesticides.
The development of a reference standard involves its synthesis at high purity and comprehensive characterization using a suite of analytical techniques to confirm its identity and quantify any impurities.
Characterization Techniques for a Reference Standard:
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): To assess purity by separating the main compound from any impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Elemental Analysis: To confirm the elemental composition.
A certificate of analysis for a this compound reference standard would include the results from these analyses, providing a high degree of confidence in its use for quantitative measurements.
Illustrative Purity and Characterization Data for a Reference Standard
| Parameter | Method | Result |
| Chemical Formula | - | C14H13NO2S |
| Molecular Weight | Mass Spectrometry | 259.32 g/mol |
| Purity | HPLC (UV detection at 254 nm) | ≥99.5% |
| 1H NMR | 400 MHz, CDCl3 | Conforms to structure |
| Melting Point | Capillary Method | 118-120 °C |
This table contains illustrative data for a hypothetical reference standard of this compound.
Utility in Method Validation and Interlaboratory Comparison Studies
The validation of an analytical method is crucial to demonstrate that it is suitable for its intended purpose. A well-characterized compound like this compound can serve as a valuable tool in this process. For example, if a new HPLC method is developed to quantify a class of phenylcarbamate derivatives in a specific matrix (e.g., water or soil), a solution of this compound of a known concentration can be used to assess the method's accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Furthermore, in interlaboratory comparison studies (also known as proficiency testing), a homogeneous and stable sample containing a known concentration of this compound could be sent to multiple laboratories. Each laboratory would analyze the sample using their own methods, and the results would be compared to the known value and to each other. This process is vital for assessing the competence of laboratories and ensuring the comparability of data across different testing sites. The stability of the carbamate and the presence of both sulfur and nitrogen atoms provide unique analytical challenges that would make it a suitable candidate for such studies.
Hypothetical Results of an Interlaboratory Study for the Analysis of this compound
| Laboratory ID | Reported Concentration (mg/L) | Assigned Value (mg/L) | Z-Score* |
| Lab A | 9.85 | 10.00 | -0.5 |
| Lab B | 10.20 | 10.00 | 0.67 |
| Lab C | 9.50 | 10.00 | -1.67 |
| Lab D | 10.90 | 10.00 | 3.0 |
| Lab E | 10.05 | 10.00 | 0.17 |
*A Z-score between -2 and 2 is generally considered satisfactory. This table presents hypothetical data to illustrate the use of the compound in such a study.
Q & A
Q. What are the standard synthetic routes for 4-(Methylthio)phenyl phenylcarbamate, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling a phenylcarbamate precursor with a methylthiophenyl group under anhydrous conditions. Key steps include:
- Use of dichloromethane or dioxane as solvents to minimize hydrolysis of reactive intermediates .
- Temperature control (0–5°C during initial mixing) to suppress side reactions like premature carbamate decomposition .
- Purification via column chromatography or recrystallization, with yields averaging 70–85% for analogous carbamates .
Optimization requires rigorous moisture exclusion and stoichiometric balancing of reagents.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methylthio groups (δ 2.5–2.8 ppm). Splitting patterns confirm substitution positions .
- ¹³C NMR : Carbamate carbonyls appear at δ 150–155 ppm, while methylthio carbons resonate near δ 15–20 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a related carbamate showed m/z 331.0466 (observed) vs. 330.0469 (calculated) .
- IR Spectroscopy : Carbamate C=O stretches appear at ~1700–1750 cm⁻¹, while S-CH₃ vibrations occur near 650–750 cm⁻¹ .
Q. How can researchers ensure reproducibility in synthesizing carbamate derivatives like this compound?
- Methodological Answer :
- Documentation : Follow protocols from peer-reviewed syntheses (e.g., anhydrous solvent handling, inert atmospheres) and report deviations .
- Validation : Compare melting points, Rf values, and spectral data with literature. For example, a phenyl carbamate derivative had a reported mp 161–162°C , matching experimental observations .
- Reagent Purity : Use ≥98% purity reagents, and pre-dry solvents (e.g., molecular sieves for dichloromethane) .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between theoretical and observed spectral data for this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., phenyl (4-chlorophenyl)carbamate) to identify shifts caused by methylthio substitution .
- DFT Calculations : Use software like Gaussian to model NMR chemical shifts and compare with experimental data. Adjust for solvent effects and conformational flexibility .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace unexpected peaks (e.g., tautomerism in carbamate groups) .
Q. How do structural modifications at the methylthio and phenyl groups influence the biological activity of carbamate derivatives?
- Methodological Answer :
- Methylthio Group : Enhances lipophilicity, potentially improving membrane permeability. Replace with sulfoxide/sulfone to study oxidation effects on bioactivity .
- Phenyl Substituents : Electron-withdrawing groups (e.g., -Cl) may stabilize carbamate bonds, while bulky groups (e.g., -OCH₃) could sterically hinder target binding .
- SAR Studies : Synthesize analogs (e.g., 4-(Methylsulfonyl)phenyl derivatives) and test inhibition of acetylcholinesterase or other enzymes .
Q. What computational methods are recommended to model the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., cytochrome P450). Focus on hydrogen bonding with carbamate carbonyls .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Monitor RMSD and binding free energy (MM/PBSA) .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with activity data to design optimized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
